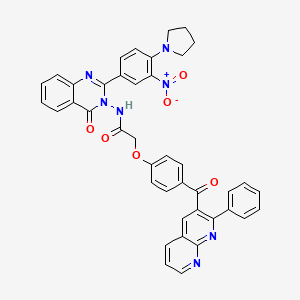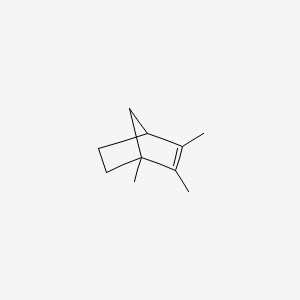
epsilon-Fenchene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epsilon-Fenchene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It is a naturally occurring compound found in various essential oils, particularly those derived from coniferous trees. This compound is known for its distinctive camphor-like aroma and is used in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
Epsilon-Fenchene can be synthesized through several methods. One common approach involves the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process typically uses a catalyst such as titanium dioxide at elevated temperatures around 135°C . Another method involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine and fir trees. The extraction process includes steam distillation followed by fractional distillation to isolate this compound from other components. Additionally, chemical synthesis from alpha-pinene is employed on a larger scale due to the abundance of alpha-pinene in turpentine oil .
化学反応の分析
Types of Reactions
Epsilon-Fenchene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fenchone, a ketone derivative.
Reduction: Reduction of this compound can yield fenchyl alcohol.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Fenchone
Reduction: Fenchyl alcohol
Substitution: Halogenated derivatives such as fenchyl chloride or bromide
科学的研究の応用
Epsilon-Fenchene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of synthetic camphor and as a flavoring agent in food products.
作用機序
The mechanism of action of epsilon-Fenchene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacteria and fungi, leading to antimicrobial effects . The compound can also modulate signaling pathways involved in inflammation, contributing to its potential anti-inflammatory properties .
類似化合物との比較
Epsilon-Fenchene is structurally similar to other monoterpenes such as camphene, alpha-pinene, and limonene. it is unique in its specific aroma and the types of reactions it undergoes. For example:
Camphene: Similar in structure but differs in its reactivity and applications.
Alpha-pinene: A precursor to this compound, widely used in the synthesis of other terpenes.
Limonene: Another monoterpene with distinct citrus aroma and different chemical properties
Conclusion
This compound is a versatile compound with significant applications in various fields, from chemistry and biology to medicine and industry. Its unique chemical properties and reactivity make it an important subject of study in scientific research.
特性
CAS番号 |
512-50-5 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
1,2,3-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-8(2)10(3)5-4-9(7)6-10/h9H,4-6H2,1-3H3 |
InChIキー |
HIZBWIXMAQEVLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2(CCC1C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


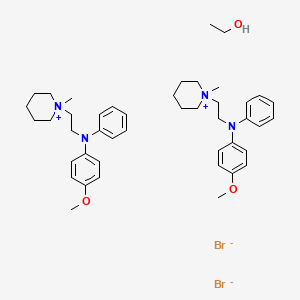
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
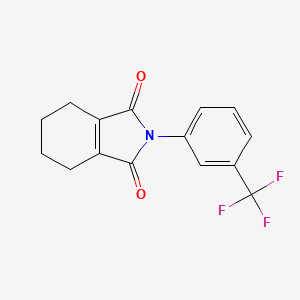


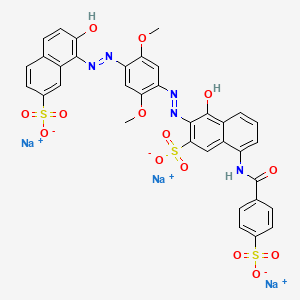
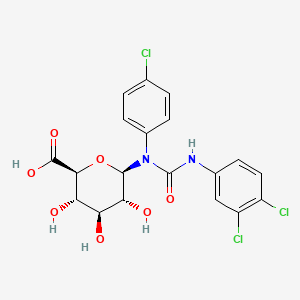



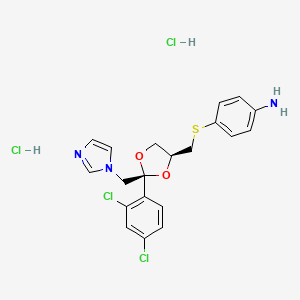

![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
